molecular formula C18H21N3O2 B4321673 N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE

N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE

Cat. No.: B4321673
M. Wt: 311.4 g/mol
InChI Key: CSAOBZUZROHRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Ethoxy-3-methoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with 1-methyl-1H-1,3-benzodiazol-2-amine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in an organic solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Ethoxy-3-methoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazoles.

Scientific Research Applications

N-[(4-Ethoxy-3-methoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Methoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine
  • N-[(4-Fluorophenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine
  • N-[(4-Methylphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine

Uniqueness

N-[(4-Ethoxy-3-methoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine is unique due to the presence of both ethoxy and methoxy substituents on the phenyl ring. These substituents can influence the compound’s electronic properties and reactivity, making it distinct from other benzodiazole derivatives .

Properties

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-4-23-16-10-9-13(11-17(16)22-3)12-19-18-20-14-7-5-6-8-15(14)21(18)2/h5-11H,4,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAOBZUZROHRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC2=NC3=CC=CC=C3N2C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE
Reactant of Route 2
Reactant of Route 2
N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE
Reactant of Route 3
Reactant of Route 3
N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE
Reactant of Route 4
Reactant of Route 4
N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE
Reactant of Route 5
Reactant of Route 5
N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE
Reactant of Route 6
N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.